(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile
Description
“(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile” is a synthetic organic compound featuring a conjugated enenitrile backbone substituted with a benzenesulfonyl group and a 5-(4-chlorophenyl)furan moiety. Its structure combines electron-withdrawing (sulfonyl, nitrile) and aromatic (furan, benzene) groups, which are critical for modulating reactivity, stability, and biological interactions. The stereochemistry (E-configuration) is essential for maintaining planarity and enabling π-π stacking or hydrogen-bonding interactions in molecular recognition processes.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3S/c20-15-8-6-14(7-9-15)19-11-10-16(24-19)12-18(13-21)25(22,23)17-4-2-1-3-5-17/h1-12H/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAAGINOOPBGAC-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360517 | |
| Record name | ZINC00858333 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64251-72-5 | |
| Record name | ZINC00858333 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Formation of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base such as pyridine.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the furan derivative and malononitrile in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted sulfonyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it a potential lead compound for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: The compound may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Key Observations:
Substituent Impact on Bioactivity: The benzothiazole/benzimidazole groups in enhance thermal stability and antimicrobial activity compared to the benzenesulfonyl group in the target compound. For example, (E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile exhibits notable anticancer activity due to the electron-deficient nitrophenyl group, which may enhance DNA intercalation . Hydrazone-linked thiazoles () show potent anticandidal activity (MIC = 250 µg/mL), likely due to the hydrazone moiety’s ability to chelate metal ions critical for fungal enzymes .
Role of the 4-Chlorophenyl Group :
- The 4-chlorophenyl substituent in the target compound and its analogues (e.g., ) improves lipophilicity and membrane permeability, a common strategy in drug design to enhance bioavailability .
Sulfonyl vs. Thiazolidinone/Sulfanylidene Groups: The benzenesulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the sulfanylidene-thiazolidinone in claficapavir (). This difference could influence binding to viral proteases or kinases .
Key Insights:
- Synthetic Accessibility: The target compound’s synthesis likely follows a similar pathway to and , involving aldol condensation or Knoevenagel reactions between 5-(4-chlorophenyl)furan-2-carbaldehyde and benzenesulfonyl acetonitrile. Yields for such reactions typically range from 45–80% .
- Biological Performance : While the target compound’s direct activity data are unavailable, structurally related compounds demonstrate moderate to strong bioactivity. For instance, thiazolyl hydrazones () show promising antifungal and anticancer profiles, but their MIC/IC₅₀ values are higher than clinical standards (e.g., fluconazole MIC = 2 µg/mL) .
Biological Activity
(2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile, with the CAS number 64251-72-5, is a compound that has garnered attention for its potential biological activities. This article reviews its structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.82 g/mol. The compound features a furan ring, a benzenesulfonyl group, and a nitrile functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.82 g/mol |
| LogP | 3.45 |
| PSA | 79.45 Ų |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The introduction of functional groups like the benzenesulfonyl moiety enhances the pharmacological profile of such compounds.
Antitumor Activity
Several studies have demonstrated that derivatives of furan and benzenesulfonyl compounds possess significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The antitumor activity is often attributed to the induction of apoptosis in cancer cells through mitochondrial pathways and the generation of reactive oxygen species (ROS). For instance, benzofuroxan derivatives have shown to inhibit DNA synthesis and induce DNA damage in cancer cells, leading to cell death .
-
Case Studies :
- A study on benzofuroxan hybrids indicated high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines, with selectivity indices favoring cancerous over healthy tissues .
- Another investigation revealed that compounds similar to this compound exhibited effective inhibition against leukemia and colon cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. It is hypothesized that the presence of multiple pharmacophores can lead to synergistic effects that enhance antimicrobial efficacy.
- Research Findings : Studies on related compounds indicate that introducing specific moieties can improve antimicrobial activity significantly. For example, phenolic compounds combined with nitro groups have shown enhanced antibacterial properties .
Data Tables
To summarize key findings regarding the biological activity of this compound, the following table outlines its effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | ROS production and DNA damage |
| HuTu 80 | 12 | Mitochondrial pathway activation |
| P388 Leukemia | 8 | Inhibition of DNA synthesis |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-2-(Benzenesulfonyl)-3-[5-(4-chlorophenyl)-furan-2-yl]prop-2-enenitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the furan and benzenesulfonyl moieties enhances the compound's ability to interact with biological targets involved in cancer pathways .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property makes it a candidate for developing new anti-inflammatory drugs .
Pesticidal Properties
The compound has been explored for its pesticidal activities against various pests and pathogens affecting crops. Its structural components contribute to its effectiveness as a pesticide, potentially disrupting the biological processes of target organisms .
Herbicidal Activity
In addition to its pesticidal properties, this compound has been evaluated for herbicidal activity. Studies suggest that it can inhibit weed growth through mechanisms that interfere with plant metabolic processes, making it a valuable candidate for herbicide formulation .
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices, where it could be used in the development of light-emitting diodes (LEDs) or organic photovoltaic cells .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (2E)-2-(benzenesulfonyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enenitrile?
- Methodology : Condensation reactions between sulfonyl-containing precursors and furan derivatives are commonly employed. For example, aromatic aldehydes can react with 4-thiazolidinones to form α,β-unsaturated nitriles, as demonstrated in the synthesis of structurally related compounds . Knoevenagel or Wittig reactions may also be adapted to introduce the sulfonyl and chlorophenyl-furan moieties.
- Key Considerations : Monitor stereoselectivity (E/Z isomerism) using polar solvents (e.g., DMF) and catalysts like piperidine to favor the thermodynamically stable (2E) configuration .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C chemical shifts to verify the benzenesulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and nitrile functionality (C≡N stretching at ~2200–2250 cm in IR) .
- X-ray crystallography : Resolve the (2E) configuration and dihedral angles between the sulfonyl and furan-chlorophenyl groups, as done for analogous Ni(II) complexes .
Q. What analytical techniques are suitable for purity assessment?
- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Confirm purity ≥98% via integration of chromatographic peaks .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl and benzenesulfonyl groups influence the compound's reactivity?
- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing sulfonyl group lowers LUMO energy, enhancing electrophilicity at the α,β-unsaturated nitrile moiety. Compare with derivatives lacking the chlorine substituent to assess resonance/inductive effects .
- Experimental Validation : React with nucleophiles (e.g., thiols) to measure Michael addition kinetics via H NMR .
Q. What strategies optimize the compound's stability under physiological conditions for in vitro studies?
- Methodology :
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor degradation products via LC-MS.
- Light sensitivity : Store at –20°C in amber vials, as sulfonyl groups are prone to photolytic cleavage .
Q. How can charge density distribution be analyzed to predict intermolecular interactions in crystal packing?
- Methodology : Use high-resolution X-ray diffraction data (e.g., synchrotron sources) combined with multipole refinement (via software like MoPro). Compare with experimental charge density maps of sulfonamide analogs to identify π-stacking or hydrogen-bonding motifs .
Q. What in vitro assays are appropriate for evaluating biological activity, given its structural similarity to known inhibitors?
- Methodology : Prioritize targets based on pharmacophore similarity:
- Kinase inhibition : Screen against NF-κB (due to benzenesulfonyl moieties in BAY 11-7082 analogs) using luciferase reporter assays .
- Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli) via MIC assays, leveraging the furan-chlorophenyl group’s membrane-disruptive potential .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Analysis : Variations may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Replicate conditions from Hanna et al. (2012) using 4-thiazolidinone precursors and compare with Wittig-based routes .
- Resolution : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst ratio) and identify critical factors via response surface modeling.
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
